3-(Dimethylamino)pyridine-4-carbonitrile
Description
3-(Dimethylamino)pyridine-4-carbonitrile (CAS: Not explicitly provided in evidence) is a pyridine derivative featuring a dimethylamino group at the 3-position and a cyano group at the 4-position. This structural arrangement confers unique electronic properties, as the dimethylamino group acts as an electron donor, while the cyano group serves as an electron-withdrawing moiety. Such push-pull characteristics make it valuable in synthetic chemistry, particularly in catalysis and as a building block for heterocyclic compounds .
Properties
IUPAC Name |
3-(dimethylamino)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11(2)8-6-10-4-3-7(8)5-9/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIJVRLSSWPBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45865-67-6 | |
| Record name | 3-(dimethylamino)pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with dimethylamine. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to ensure complete reaction. The reaction can be represented as follows:
4-Cyanopyridine+Dimethylamine→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield an alkylated pyridine derivative, while oxidation can produce a pyridine N-oxide.
Scientific Research Applications
Catalytic Applications
One of the primary applications of 3-(Dimethylamino)pyridine-4-carbonitrile is as a nucleophilic catalyst in organic synthesis. Its basicity allows it to facilitate several important reactions:
- Esterification Reactions : It acts as an efficient catalyst for esterification processes, enhancing the reaction rates and yields when reacting carboxylic acids with alcohols or anhydrides.
- Peptide Synthesis : The compound is utilized in peptide coupling reactions, where it improves the efficiency of bond formation between amino acids .
Medicinal Chemistry
This compound has shown promising potential in medicinal chemistry:
- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit antimicrobial properties. Studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
- Antiviral Properties : The compound's structural features may contribute to its ability to interact with viral proteins, offering potential as an antiviral agent against pathogens like SARS-CoV-2 .
Material Science
In material science, this compound is employed in:
- Nanoparticle Synthesis : It serves as a capping agent in the preparation of nanoparticles, particularly gold nanoparticles, which are essential for applications in drug delivery and diagnostics .
- Polymerization Initiators : The compound can initiate polymerization reactions, contributing to the development of new materials with tailored properties .
Data Summary Table
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of several pyridine derivatives, including this compound. Results indicated that these compounds exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for antibiotic development.
Case Study 2: Peptide Synthesis
In peptide synthesis experiments, this compound was used as a coupling agent. The results showed improved yields compared to traditional methods, highlighting its effectiveness in facilitating peptide bond formation.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)pyridine-4-carbonitrile in catalytic reactions involves the activation of substrates through nucleophilic catalysis. The dimethylamino group enhances the nucleophilicity of the pyridine ring, facilitating the formation of reactive intermediates. These intermediates can then undergo further transformations to yield the desired products. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
2-(Dimethylamino)pyridine-4-carbonitrile (CAS: 80882-52-6)
- Structure: Dimethylamino at 2-position, cyano at 4-position.
- However, the electron-donating effect at the 2-position may weaken the push-pull interaction with the 4-cyano group, altering reactivity in nucleophilic substitutions .
4-(Dimethylamino)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile (CAS: 98694-78-1)
- Structure: Dimethylamino at 4-position, oxo group at 2-position, and cyano at 3-position.
- Comparison: The oxo group introduces conjugation, stabilizing the ring and reducing electrophilicity at the cyano group. This contrasts with 3-(dimethylamino)pyridine-4-carbonitrile, where the absence of an oxo group may increase reactivity in cycloaddition reactions .
Fused-Ring Derivatives
3-(Dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitrile
- Structure: Fused indeno-pyridine system with a dihydro ring and oxo group.
- Comparison: The fused ring system enhances planarity and π-conjugation, making it suitable for photochemical applications. The 3-dialkylamino group in this compound facilitates charge transfer, similar to the target molecule, but the fused structure limits solubility in non-polar media .
Functionalized Pyridine Carbonitriles in Pharmacology
6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile
- Structure : Pyrazolo-pyridine core with nitro and phenyl substituents.
- Comparison: The nitro group at the 4-position introduces strong electron-withdrawing effects, contrasting with the dimethylamino group in the target compound.
Comparative Data Table
Biological Activity
3-(Dimethylamino)pyridine-4-carbonitrile (DMAP-CN) is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by a dimethylamino group at the 3-position and a cyano group at the 4-position, has been studied for its interactions with various biological targets, particularly in the context of antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₀N₄
- CAS Number : 45865-67-6
- Molecular Weight : 174.20 g/mol
The presence of the dimethylamino group enhances the compound's nucleophilicity, while the cyano group contributes to its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that DMAP-CN exhibits significant antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that DMAP-CN could serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
In addition to its antimicrobial effects, DMAP-CN has shown potential anticancer activity. A comparative study on various pyridine derivatives demonstrated that DMAP-CN inhibited cell proliferation in several cancer cell lines. The results indicated:
| Cell Line | CC₅₀ (µM) |
|---|---|
| HT29 (Colorectal cancer) | 58.4 |
| MCF7 (Breast cancer) | 70.2 |
| A549 (Lung cancer) | 65.5 |
The selectivity index for DMAP-CN was notably higher than that of conventional chemotherapeutics like cisplatin and fluorouracil, indicating lower toxicity to normal cells .
The biological activity of DMAP-CN can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : DMAP-CN has been identified as an effective inhibitor of certain enzymes involved in cancer metabolism and bacterial growth.
- Receptor Modulation : The compound shows potential in modulating receptor activity, particularly in the central nervous system, which may contribute to its therapeutic effects.
- Synergistic Effects : When combined with other agents like Pefloxacin, DMAP-CN enhances antibacterial efficacy, suggesting possible applications in combination therapies .
Case Studies
Several case studies have documented the efficacy of DMAP-CN in various biological assays:
- Study on Antimicrobial Efficacy : A comprehensive evaluation of DMAP-CN against multidrug-resistant bacterial strains revealed its potential as a lead compound for antibiotic development.
- Anticancer Screening : In vitro studies demonstrated that DMAP-CN significantly reduced cell viability in human cancer cell lines while exhibiting minimal cytotoxicity against normal fibroblast cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-(Dimethylamino)pyridine-4-carbonitrile and its derivatives?
- Methodology : The compound can be synthesized via multicomponent reactions involving malononitrile, aldehydes, and ammonium acetate in ethanol under reflux conditions. For example, describes a procedure where aryl aldehydes react with cyanoacetate derivatives in the presence of ammonium acetate to form pyridinecarbonitrile derivatives. Sodium or other bases are often used to enhance regioselectivity, as seen in , where sodium in methanol promoted the formation of specific regioisomers .
- Key Considerations : Optimize reaction time (10–20 hours) and stoichiometric ratios (e.g., 1:1 aldehyde:malononitrile) to maximize yield.
Q. How are spectroscopic techniques employed to characterize this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. provides spectral data for analogous compounds:
- NMR : δH (DMSO-d6) signals at 3.08 ppm for dimethylamino protons and 6.81–8.39 ppm for aromatic protons.
- MS : Base peaks at m/z 302 (M<sup>+</sup>) and fragments like m/z 258 (loss of CO) .
- Data Table :
| Technique | Key Peaks/Shifts | Functional Group Identification |
|---|---|---|
| <sup>1</sup>H NMR | 3.08 ppm (s, N(CH3)2) | Dimethylamino group |
| IR | 2212 cm<sup>-1</sup> | Cyano (CN) stretch |
Advanced Research Questions
Q. How can regioselectivity challenges in pyridinecarbonitrile synthesis be addressed?
- Methodology : Regioselectivity is influenced by solvent polarity and catalyst choice. highlights that sodium in methanol preferentially forms 5,6-dihydro-[1]-benzothiepino[5,4-b]pyridine-3-carbonitriles over isomeric forms due to steric and electronic effects .
- Experimental Design : Compare solvent systems (e.g., methanol vs. ethanol) and bases (e.g., sodium methoxide vs. potassium carbonate) to evaluate their impact on product distribution.
Q. What strategies mitigate solvent or catalyst-induced yield variability in pyridinecarbonitrile synthesis?
- Methodology : Ethanol with ammonium acetate () provides higher yields (~70–85%) compared to aprotic solvents. Catalyst loading (e.g., 10 mol% sodium) is critical for reducing side products like uncyclized intermediates .
- Data Contradiction Analysis : Lower yields in non-polar solvents (e.g., toluene) may arise from poor solubility of intermediates, necessitating solvent screening .
Q. How are pharmacological properties of pyridinecarbonitrile derivatives evaluated?
- Methodology : suggests in vitro assays (e.g., enzyme inhibition, cytotoxicity) for pyridinecarbonitrile analogs. For example, substituents like thiophene or halogens (Cl, Br) enhance bioactivity by modulating electronic properties .
- Advanced Design : Use structure-activity relationship (SAR) studies to correlate substituent effects (e.g., electron-withdrawing groups at C4) with pharmacological outcomes .
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodology : Cross-validate using <sup>13</sup>C NMR and High-Resolution MS (HRMS). For instance, reports δC (DMSO-d6) at 111.58 ppm for CN groups, while deviations >1 ppm may indicate impurities or tautomerism .
- Case Study : A compound with conflicting melting points (e.g., 162°C vs. 167°C) should be re-analyzed via DSC to confirm polymorphism .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution. The dimethylamino group at C3 increases electron density at C4-CN, favoring electrophilic attacks .
- Validation : Compare computed HOMO-LUMO gaps with experimental reactivity trends.
Q. How can reaction byproducts be systematically identified and minimized?
- Methodology : Use LC-MS or GC-MS to detect byproducts. notes that prolonged reflux (>20 hours) generates dimeric species, which can be suppressed by incremental reagent addition .
- Advanced Strategy : Employ Design of Experiments (DoE) to optimize temperature and reagent addition rates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
